molecular formula C18H19N B14666157 5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- CAS No. 36065-48-2

5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE-

Cat. No.: B14666157
CAS No.: 36065-48-2
M. Wt: 249.3 g/mol
InChI Key: DGCIZAKTLPGKGI-UHFFFAOYSA-N
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Description

5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- is a complex organic compound that belongs to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by their unique tricyclic structure, which consists of two benzene rings fused to a seven-membered cycloheptene ring

Preparation Methods

The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- can be achieved through several synthetic routes. One common method involves the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.

Chemical Reactions Analysis

5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its unique structure and reactivity. In medicine, it has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- can be compared with other similar compounds, such as dibenzo[a,d]cycloheptatrienes and dibenzo[a,e]cycloheptenes. These compounds share a similar tricyclic structure but differ in their specific functional groups and substituents. The unique features of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- include its specific ethylamine and methylene substituents, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

36065-48-2

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)ethanamine

InChI

InChI=1S/C18H19N/c1-13-17-8-3-2-5-14(17)9-10-15-6-4-7-16(11-12-19)18(13)15/h2-8H,1,9-12,19H2

InChI Key

DGCIZAKTLPGKGI-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2CCC3=C1C(=CC=C3)CCN

Origin of Product

United States

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